3-Methylbutane-1-sulfonamide
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Overview
Description
3-Methylbutane-1-sulfonamide is an organic compound with the molecular formula C5H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 3-methylbutane backbone
Mechanism of Action
Target of Action
The primary target of 3-Methylbutane-1-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthase (DHPS) . DHPS plays a crucial role in the synthesis of folate, a vital component for cells to make nucleic acids such as DNA or RNA .
Mode of Action
This compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of DHPS, preventing the enzyme from catalyzing the reaction that leads to the production of folate .
Biochemical Pathways
By inhibiting DHPS, this compound disrupts the folate synthesis pathway . This disruption prevents the production of nucleic acids, which are essential for DNA replication . As a result, the bacterial cell cannot divide, leading to a bacteriostatic effect .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of folate synthesis by this compound leads to a decrease in the production of nucleic acids, preventing bacterial cell division . This results in a bacteriostatic effect, where the growth of bacteria is halted .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of pus has been reported to inhibit the antibacterial action of sulfonamides
Biochemical Analysis
Biochemical Properties
3-Methylbutane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Molecular Mechanism
Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth .
Dosage Effects in Animal Models
Standard-use sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
Sulfonamides are known to be involved in the folate pathway, which is essential for the synthesis of nucleic acids and amino acids .
Transport and Distribution
Sulfonamides are known to be distributed throughout the body and can penetrate most tissues .
Subcellular Localization
The localization of proteins and other biomolecules within cells can be influenced by various factors, including their interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbutane-1-sulfonamide typically involves the reaction of 3-methylbutane-1-sulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The general reaction can be represented as follows:
3-Methylbutane-1-sulfonyl chloride+Ammonia→this compound+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as microwave irradiation to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methylbutane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
3-Methylbutane-1-sulfonamide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
3-Methylbutane-1-sulfonic acid: This compound is structurally similar but contains a sulfonic acid group instead of a sulfonamide group.
3-Methylbutane-1-sulfonyl chloride: This is a precursor in the synthesis of 3-Methylbutane-1-sulfonamide and contains a sulfonyl chloride group.
Sulfanilamide: A well-known sulfonamide with antibacterial properties, used as a reference for studying the activity of other sulfonamides.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-methylbutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYXBLYSKPNXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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